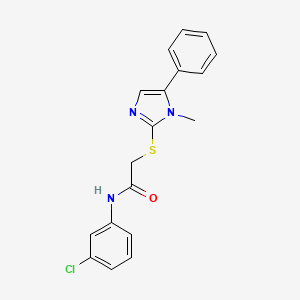

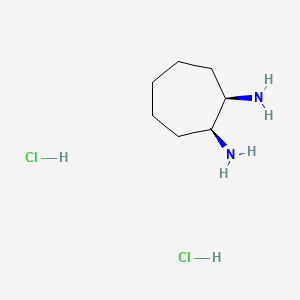

![molecular formula C10H18BrN5O B2953196 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane CAS No. 1630763-93-7](/img/structure/B2953196.png)

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane (BMTD) is a unique chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a nitrogen and a bromine atom, and is used in a variety of research fields including biochemistry, physiology, and pharmacology. BMTD is a useful molecule for its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthetic Approaches : Research highlights the synthetic versatility of compounds similar to 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane. For example, a study reported the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes, showcasing a catalyst-free, three-component one-pot method with high chemo- and regioselectivity, yielding up to 96% (Mateus Mittersteiner et al., 2019). Another study focused on the X-ray crystal structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, providing structural insights into 1,4-diazepane derivatives (R. Tingley et al., 2006).

Structural and Mechanistic Studies : Investigations into the structure and reactivity of diazepane derivatives contribute to understanding their potential applications in scientific research. For instance, studies on the structural diagnostic ion-molecule reactions and collisionally activated dissociation of 1,4-benzodiazepines in a quadrupole ion trap mass spectrometer provide valuable data on their fragmentation patterns, which could be relevant for the analysis of similar compounds (T. Mccarley & J. Brodbelt, 1993).

Potential Applications in Medicinal Chemistry

Antiproliferative Activities : Research into structurally related compounds, such as the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, reveals their antiproliferative activities against various cancer cell lines, hinting at the therapeutic potential of diazepane derivatives in oncology (Anita Kiss et al., 2019).

BET Bromodomain Inhibition : The design and synthesis of triazolobenzodiazepine analogues, expanding the scope of selective bromo and extra-terminal (BET) bromodomain inhibition, showcase the potential of diazepane derivatives in modulating epigenetic regulators, which are critical in various diseases, including cancer (M. Baud et al., 2015).

properties

IUPAC Name |

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrN5O/c1-14-4-3-5-15(7-6-14)10-12-9(11)13-16(10)8-17-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIFQJLZHINNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC(=NN2COC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)

![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)

![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)